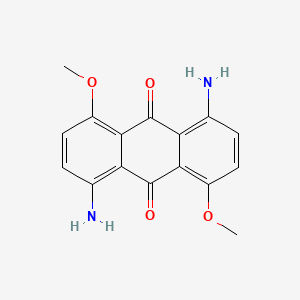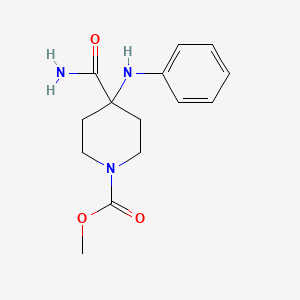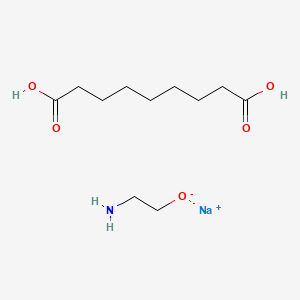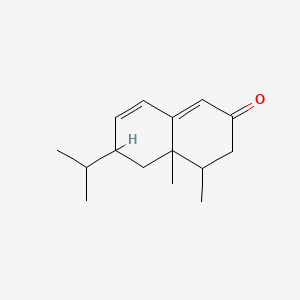
6-Octenal, (6Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Octenal, (6Z)-, also known as cis-6-octenal, is an organic compound with the molecular formula C8H14O. It belongs to the class of medium-chain aldehydes and is characterized by the presence of a double bond in the Z-configuration (cis) at the sixth carbon atom. This compound is a monounsaturated fatty aldehyde and is known for its distinct aroma and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6-Octenal, (6Z)- involves the 1,4-addition of aldehydes to vinyl ketones. For example, a procedure involves the reaction of citronellal with 3-buten-2-one in the presence of diethylaminotrimethylsilane as a catalyst. The reaction is carried out in acetonitrile and heated at reflux for an extended period. The product is then purified by distillation .
Industrial Production Methods
Industrial production methods for 6-Octenal, (6Z)- are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production with appropriate modifications to the reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Octenal, (6Z)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Octenoic acid.
Reduction: 6-Octenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Octenal, (6Z)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its role in the metabolism of certain plants and microorganisms.
Industry: It is used in the fragrance industry for its distinct aroma and as a flavoring agent in food products
Wirkmechanismus
The mechanism of action of 6-Octenal, (6Z)- involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in various biochemical processes and synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Octenal, (E)-: The trans isomer of 6-Octenal.
Octanal: A saturated aldehyde with a similar chain length.
Hexanal: A shorter-chain aldehyde with similar chemical properties.
Uniqueness
6-Octenal, (6Z)- is unique due to its cis-configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other saturated aldehydes.
Eigenschaften
CAS-Nummer |
63196-64-5 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(Z)-oct-6-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-3,8H,4-7H2,1H3/b3-2- |
InChI-Schlüssel |
KVNBGNGISDIZRP-IHWYPQMZSA-N |
Isomerische SMILES |
C/C=C\CCCCC=O |
Kanonische SMILES |
CC=CCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)






![2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12679686.png)
